molecular formula C16H26N2O2 B7427113 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B7427113
M. Wt: 278.39 g/mol
InChI Key: HYMAWUAMNUKBOA-UHFFFAOYSA-N
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Description

1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an azepane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution or addition reactions.

    Coupling of the Two Rings: The piperidine and azepane rings are coupled using a carbonylation reaction, often facilitated by a catalyst such as palladium.

    Final Functionalization: The prop-2-en-1-one group is introduced through an aldol condensation reaction, using appropriate aldehydes and ketones under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.

    Addition: The double bond in the prop-2-en-1-one group can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.

Comparison with Similar Compounds

1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Piperidin-1-yl)prop-2-en-1-one: Lacks the azepane moiety, resulting in different chemical reactivity and biological activity.

    3-Methylazepane-1-carboxylic acid: Contains the azepane ring but lacks the piperidine and prop-2-en-1-one groups, leading to different applications and properties.

    N-(3-Methylazepane-1-carbonyl)piperidine:

Properties

IUPAC Name

1-[4-(3-methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-15(19)17-10-7-14(8-11-17)16(20)18-9-5-4-6-13(2)12-18/h3,13-14H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAWUAMNUKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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